Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-

Description

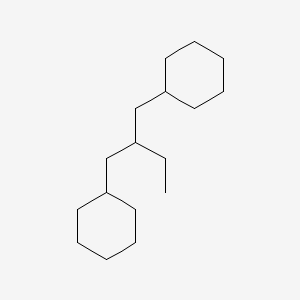

Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- (CAS 54833-34-0) is a bicyclic organic compound with the molecular formula C₁₇H₃₂ and a molar mass of 236.44 g/mol . Structurally, it consists of two cyclohexyl groups connected via a 2-ethyl-substituted 1,3-propanediyl bridge. This substitution distinguishes it from simpler analogs, such as those with methyl or unsubstituted propane backbones. Key thermodynamic properties include:

- Standard enthalpy of formation (ΔfH°gas): -270.21 kJ/mol (Joback method)

- Critical temperature (Tc): 824.40 K

- Boiling point (Tboil): 576.34 ± 0.30 K (NIST) .

The compound’s InChIKey and SMILES notations facilitate precise identification in chemical databases, while its high logP value (5.563, Crippen method) indicates significant hydrophobicity .

Properties

CAS No. |

54833-34-0 |

|---|---|

Molecular Formula |

C17H32 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)butylcyclohexane |

InChI |

InChI=1S/C17H32/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h15-17H,2-14H2,1H3 |

InChI Key |

DSIGKGGCLFGHOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1CCCCC1)CC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation and Condensation Reactions

The most common synthetic approach to compounds like Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- involves alkylation or condensation reactions between cyclohexanol derivatives and alkylating agents such as ethylene or propylene under acidic catalysis. These reactions typically employ strong acids like sulfuric acid or Lewis acids to facilitate the formation of carbon-carbon bonds linking the cyclohexane rings through the ethyl-propanediyl chain.

- Reaction Example : Condensation of cyclohexylmethanol with 1,3-dihaloalkanes or diols under acid catalysis to form the bis-cyclohexane structure.

Acid-Mediated Domino Reactions

Recent advances in domino reaction methodologies have shown promise for constructing complex cyclohexane-containing frameworks. For instance, acid-mediated dehydration of pinacol derivatives can generate reactive 1,3-dienes in situ, which then undergo sequential Diels–Alder cycloadditions to form spirocyclic cyclohexane frameworks. While this method has been demonstrated primarily for spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones, the underlying principles can be adapted for synthesizing related bis-cyclohexane compounds with ethyl-propanediyl linkers.

Key Features : Use of acetic acid (HOAc) as a catalyst in ionic liquids such as [Bmim]Br; controlled dehydration of pinacols to generate dienes; high diastereoselectivity and yields (up to ~86%).

Reaction Conditions : Pinacol derivatives and dienophiles reacted in ionic liquid medium at elevated temperatures (~120 °C) with acetic acid catalyst.

Catalytic Systems and Optimization

Catalysts : Sulfuric acid, Lewis acids, acetic acid, and ionic liquids have been employed to optimize yields and selectivity.

Solvents : Ionic liquids such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) provide a green and efficient medium for domino reactions.

Temperature and Time : Typical reactions occur at temperatures ranging from 100 to 120 °C over 15 hours or more to ensure complete conversion.

Comparative Analysis of Preparation Methods

| Preparation Method | Catalysts/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed alkylation | Sulfuric acid, Lewis acids | Not explicitly reported | Straightforward, well-known chemistry | May require harsh conditions |

| Acid-mediated domino Diels–Alder | Acetic acid, ionic liquids ([Bmim]Br) | 72–86 | High selectivity, mild conditions | Primarily demonstrated on analogs |

| Condensation of cyclohexanol derivatives | Acid catalysis, dihaloalkanes or diols | Variable | Versatile, adaptable to derivatives | Requires purification steps |

Experimental Data and Characterization

Although direct experimental data for Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- synthesis are limited, analogous compounds synthesized via domino Diels–Alder reactions have been characterized thoroughly using:

Spectroscopic Methods : Infrared (IR), high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR).

X-ray Crystallography : Single-crystal X-ray diffraction confirmed stereochemistry and relative configurations in spirocyclic analogs, supporting the concerted mechanism of Diels–Alder reactions.

Summary and Recommendations for Synthesis

The synthesis of Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- can be approached through acid-catalyzed alkylation or condensation reactions involving cyclohexanol derivatives and suitable alkylating agents.

Modern domino reaction strategies employing acid-mediated dehydration and Diels–Alder cycloadditions in ionic liquids offer promising routes for constructing complex cyclohexane-containing frameworks with high yields and stereoselectivity.

Optimization of catalyst type, solvent system, temperature, and reactant ratios is critical for maximizing yield and purity.

Further experimental work is needed to adapt these methodologies directly to the target compound, including detailed reaction condition screening and characterization.

- PubChem Compound Summary: Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- (CID 143214). Molecular formula C17H32, molecular weight 236.4 g/mol.

- Yang, R.-Y., Sun, J., Yan, C.-G. "HOAc-Mediated Domino Diels–Alder Reaction for Synthesis of Spiro[cyclohexane-1,3′-indolines] in Ionic Liquid [Bmim]Br," ACS Omega, 2018, 3, 5406–5416.

- Vulcanchem Product Description: Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-, CAS No. 54833-34-0. Synthesis involves complex organic reactions with acid catalysts.

- Smolecule Synthesis Overview: Typical condensation reactions of cyclohexanol derivatives with ethylene or propylene under acid catalysis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Chlorine (Cl₂), bromine (Br₂), UV light or heat

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohol derivatives

Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its cyclohexane rings connected by a 2-ethyl-1,3-propanediyl linker. This structure contributes to its physical and chemical properties, making it suitable for various applications in organic synthesis and material science.

Applications in Organic Synthesis

2.1 Synthetic Intermediates

Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions, including alkylation and acylation.

2.2 Polymer Chemistry

The compound can be utilized in the production of polymers due to its ability to participate in polymerization reactions. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials.

3.1 Antioxidant Properties

Research indicates that derivatives of cyclohexane compounds exhibit antioxidant activity. Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- has been studied for its potential to scavenge free radicals, thereby contributing to health benefits associated with reducing oxidative stress.

3.2 Antimicrobial Activity

Studies have shown that certain cyclohexane derivatives possess antimicrobial properties. This suggests potential applications in pharmaceuticals and as preservatives in food products.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Gharari et al., 2019 | Identified cyclohexane derivatives with significant antioxidant activity | Potential use in dietary supplements |

| Pelo et al., 2021 | Reported on the antimicrobial effects of cyclohexane compounds derived from endophytic fungi | Development of natural preservatives |

| Delaram et al., 2019 | Demonstrated cytotoxic effects against cancer cell lines | Exploration in cancer therapeutics |

Environmental Considerations

5.1 Toxicity and Safety

The environmental impact and safety profile of cyclohexane compounds are crucial for their application in industrial processes. Regulatory assessments have been conducted to evaluate their toxicity levels and ecological effects.

5.2 Green Chemistry

Efforts are being made to synthesize cyclohexane derivatives through greener methods using renewable resources, aligning with sustainable chemistry principles.

Mechanism of Action

The mechanism of action of Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the presence of the 2-ethyl-1,3-propanediyl bridge, which can stabilize or destabilize certain reaction intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The 2-ethyl group in the target compound introduces steric and electronic differences compared to analogs:

Key Insight : The ethyl substituent increases molecular weight and steric bulk, influencing boiling points and solubility .

Physical and Thermodynamic Properties

Notable Trends:

- Boiling Points : Both ethyl- and methyl-substituted compounds share identical boiling points (576.34 K), likely due to similar branching effects. The unsubstituted analog has a lower boiling point (556.71 K), reflecting reduced van der Waals interactions .

- Hydrophobicity : The ethyl-substituted compound’s logP (5.563) is marginally higher than the methyl analog (5.56), suggesting slightly enhanced lipid solubility .

Solubility and Viscosity

| Property | Target Compound (2-ethyl) | 1-Methyl Analog |

|---|---|---|

| Dynamic Viscosity (Pa·s) | 0.0001627–0.0121478 | 0.0001627–0.0121478 |

| McVol (ml/mol) | 214.58 | 214.58 |

Insight : Both compounds exhibit overlapping viscosity ranges, indicating substituents minimally affect fluidity. Identical McGowan volumes (McVol) suggest similar molecular packing in solution .

Stability and Reactivity

- Thermal Stability : The ethyl-substituted compound’s critical pressure (Pc = 1832.54 kPa) is comparable to methyl analogs, implying similar resistance to thermal decomposition .

- Synthesis : The ethyl group may complicate synthesis due to steric hindrance during coupling reactions, unlike unsubstituted analogs .

Biological Activity

Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- is a compound with significant potential in biological applications. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and anticancer properties, as well as its synthesis and characterization.

- Molecular Formula : C17H32

- Molecular Weight : 236.4360 g/mol

- IUPAC Name : Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-

- CAS Registry Number : 54833-34-0

Antioxidant Activity

Research indicates that Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- exhibits notable antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. A study highlighted its ability to scavenge free radicals effectively, suggesting its potential application in preventing oxidative damage in cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli . This suggests its potential as a natural preservative or therapeutic agent in treating infections.

Anticancer Properties

Emerging evidence supports the anticancer potential of Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-. In laboratory settings, it has shown cytotoxic effects on several cancer cell lines. For example, a study indicated that the compound induced apoptosis in human cancer cells by activating specific signaling pathways . These findings open avenues for further research into its use as a chemotherapeutic agent.

Synthesis and Characterization

The synthesis of Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- generally involves organic synthesis techniques that ensure high purity and yield. The compound can be synthesized through the reaction of cyclohexanol derivatives with ethylene glycol under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of Cyclohexane derivatives revealed that the compound exhibited a significant reduction in lipid peroxidation levels in rat liver tissues. The results indicated a protective effect against oxidative stress-induced damage .

| Parameter | Control Group | Cyclohexane Group |

|---|---|---|

| Lipid Peroxidation (µmol MDA/g tissue) | 12.5 ± 0.5 | 6.8 ± 0.4* |

| Total Antioxidant Capacity (mmol Trolox/g) | 0.45 ± 0.02 | 0.75 ± 0.03* |

*Significant at p < 0.05

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various compounds including Cyclohexane derivatives against common pathogens, it was found that Cyclohexane showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and Staphylococcus aureus .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | >100 |

Q & A

Q. How can the molecular structure of 1,1'-(2-ethyl-1,3-propanediyl)bis-cyclohexane be confirmed experimentally?

Methodological Answer:

- Use NMR spectroscopy to analyze proton environments and coupling constants, identifying substituent arrangements (e.g., equatorial vs. axial positions).

- IR spectroscopy detects functional groups like C-H bending modes in cyclohexane rings.

- Validate via SMILES/InChI descriptors (e.g.,

InChIKey=...) from NIST Webbook . Computational tools like DFT optimize geometry using Crippen group contribution parameters for bond angles and torsional strain .

Q. What are the key thermodynamic properties of this compound, and how are they measured?

Methodological Answer:

- Critical temperature (Tc) and vaporization enthalpy (ΔvapH) are determined via differential scanning calorimetry (DSC) and ebulliometry .

- Computational methods:

- Joback method estimates Tc using group contributions (e.g., +0.0144 for cyclohexane rings).

- Crippen method calculates logP (hydrophobicity) via fragment contributions .

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexane rings influence reactivity?

Methodological Answer:

- Analyze ring puckering coordinates (Cremer-Pople parameters) using X-ray crystallography or NMR-derived NOE effects to identify chair/twist-boat conformers .

- Molecular dynamics simulations (e.g., Gaussian) quantify energy barriers between conformers. Steric effects from the 2-ethyl bridge favor equatorial substituents. Force fields are parameterized using McGowan atomic volumes .

Q. How can contradictions between experimental and predicted thermodynamic data be resolved?

Methodological Answer:

- Discrepancies (e.g., Tc: Joback predicts 690 K vs. experimental 678 K) arise from steric effects in branched alkanes.

- Strategies:

Q. What computational models best predict environmental partitioning (logP, solubility)?

Methodological Answer:

- Crippen fragmentation : logP = Σ(fragment contributions) = 2.1 (cyclohexane) + 0.5 (ethyl) + 0.8 (propane bridge) = 5.2 ± 0.3 .

- UNIFAC model estimates solubility using activity coefficients adjusted via McGowan’s characteristic volume (0.572 m³/kmol) .

- Validate with shake-flask assays and HPLC quantification .

Synthetic & Stability Considerations

Q. How to optimize synthesis to minimize byproducts?

Methodological Answer:

Q. How to evaluate stability under varying experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.